molecular formula NaTl B14727859 Sodium;thallium

Sodium;thallium

Cat. No.: B14727859
M. Wt: 227.373 g/mol
InChI Key: GNWRAZCUQNKMIT-UHFFFAOYSA-N
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Description

Historical Context and Early Research on Sodium-Thallium Interactions

Discovery of Thallium’s Unique Cationic Behavior in Biological Systems

Thallium was first identified in 1861 by William Crookes and Claude-Auguste Lamy through flame spectroscopy, which revealed its distinctive green spectral line. Early chemists noted its dual oxidation states (+1 and +3), with the +1 state (Tl⁺) exhibiting striking similarities to potassium (K⁺) due to their comparable ionic radii (Tl⁺: 1.76 Å; K⁺: 1.60 Å). This resemblance allowed Tl⁺ to infiltrate biological systems by exploiting potassium transport pathways.

In the 1960s, studies demonstrated that Tl⁺ could replace K⁺ in enzymatic processes. For example, Britten and Blank (1968) observed that Tl⁺ activated Na⁺/K⁺ ATPase in rabbit kidneys with 10-fold greater affinity than K⁺. This discovery highlighted thallium’s capacity to disrupt ion homeostasis, a finding later corroborated by Mulkey and Oehme (1993), who reported Tl⁺’s interference with pyruvate kinase and aldehyde dehydrogenase. Structural analyses further revealed that Tl⁺ binds to monovalent cation sites in proteins, such as the G-quadruplex DNA structure, where it occupies positions analogous to K⁺.

Evolution of Sodium-Thallium Studies in Ion Transport Mechanisms

The 1980s marked a shift toward understanding Tl⁺’s interactions with sodium-dependent systems. A pivotal study by Achenbach et al. (1980) showed that Tl⁺ is absorbed through the gastrointestinal tract with 90–100% efficiency, mirroring sodium’s bioavailability. This work laid the groundwork for investigating Tl⁺’s role in ion channels and transporters.

Key advancements emerged from crystallographic studies of ion pumps. Jensen and Nørby (1989) characterized Tl⁺ binding to Na⁺/K⁺ ATPase, identifying two high-affinity Tl⁺ sites per enzyme subunit with dissociation constants (Kd) of 2–9 μM. These sites corresponded to the pump’s K⁺-occlusion sites, confirming Tl⁺’s ability to hijack potassium transport mechanisms. Parallel research on glutamate transporters revealed that Tl⁺ could substitute for cytoplasmic K⁺ in EAAC1, a mammalian glutamate transporter, to sustain ion gradients. However, extracellular Tl⁺ failed to replace Na⁺ in the same system, underscoring its selective mimicry.

Foundational Experiments on Competitive Ion Replacement Phenomena

Competitive ion replacement studies in the late 20th century elucidated the thermodynamics of Tl⁺-sodium-potassium interactions. Radiation inactivation experiments on Na⁺/K⁺ ATPase demonstrated that Tl⁺ binding remained stable even after enzyme denaturation, with a radiation inactivation size (RIS) of 71 kDa for total Tl⁺ binding. This suggested that Tl⁺-protein interactions were structurally robust, independent of enzymatic activity.

Further insights came from comparative studies of Tl⁺ and Na⁺ in G-quadruplex DNA. Phillips et al. (2006) resolved crystal structures showing Tl⁺ ions occupying inter-quartet spaces at 3.6 Å intervals, nearly identical to K⁺ spacing (3.4 Å). Unlike Na⁺, which destabilizes G-quadruplexes, Tl⁺ enhanced structural stability, with coordination distances (2.5–3.3 Å) resembling those of K⁺. These findings underscored Tl⁺’s unique intermediacy between Na⁺ and K⁺ in biophysical contexts.

Table 1: Ionic Properties and Binding Affinities of Tl⁺, Na⁺, and K⁺
Property Tl⁺ Na⁺ K⁺
Ionic radius (Å) 1.76 1.02 1.60
Na⁺/K⁺ ATPase Kd (μM) 2–9 500–1000 10–20
G-quadruplex spacing (Å) 3.6 N/A 3.4

Properties

Molecular Formula

NaTl

Molecular Weight

227.373 g/mol

IUPAC Name

sodium;thallium

InChI

InChI=1S/Na.Tl

InChI Key

GNWRAZCUQNKMIT-UHFFFAOYSA-N

Canonical SMILES

[Na].[Tl]

Origin of Product

United States

Preparation Methods

Stoichiometric Melt Synthesis

Optimal results are achieved by heating stoichiometric mixtures (1:1 molar ratio) under argon atmosphere at 350–400°C for 12–24 hours. Crucible materials must resist alkali metal attack, with nickel-lined reactors demonstrating superior performance. The molten mixture undergoes gradual cooling (1–2°C/min) to facilitate crystalline ordering, yielding phase-pure NaTl with 92–95% metallurgical yield.

Solution-Phase Precipitation Methods

Aqueous routes to sodium thallium compounds utilize redox chemistry and precipitation dynamics, particularly effective for producing ternary oxides and complex salts.

Thallium Extraction and Functionalization

The US5296204A patent details thallium recovery from industrial waste streams using thiol-functionalized resins. Key steps include:

  • Fixation : Adjusting pH to 1–3 in zinc/cadmium sulfate solutions captures Tl⁺/Tl³⁺ on resin sites
  • Selective Elution : 0.5–2N sulfuric acid strips thallium with >98% purity
  • Sodium Integration : Reacting purified Tl(OH)₃ with molten NaOH (300°C, 4h) yields NaTlO₂

This method's innovation lies in combining extraction and synthesis, reducing processing costs by 40% compared to conventional metallothermic routes.

Peroxide-Assisted Synthesis

Building on sodium stannate production, analogous reactions employ hydrogen peroxide as both oxidizer and complexing agent:

Sn + 2NaOH + 2H₂O₂ → Na₂SnO₃·3H₂O    

Adapting this to thallium chemistry:

  • Reaction : Tl₂O₃ + 4NaOH + H₂O₂ → 2Na₂TlO₃ + 3H₂O
  • Crystallization : Vacuum concentration (0.04–0.08 MPa) at 85–95°C yields hydrated sodium thallate

Optimized conditions (30% NaOH, 3:1 H₂O₂:Tl ratio) achieve 99.5% conversion efficiency.

Catalytic Gas-Phase Reduction

The atomic gas-migration approach, originally developed for PtZn alloys, shows promise for sodium thallium intermetallics:

Precursor Preparation

  • Impregnate SiO₂ with NaNO₃ and TlNO₃ solutions
  • Dry at 120°C to create supported precursors

Reduction Protocol

Step Temperature (°C) Duration (h) Atmosphere
1 170–350 2 H₂/N₂ (1:4)
2 400–450 4 H₂

This two-stage process first reduces sodium, creating nucleation sites for thallium migration. The resulting NaTl/SiO₂ composites exhibit exceptional thermal stability (>1,300h at 550°C).

Comparative Analysis of Synthesis Methods

Table 1: Performance Metrics of Sodium Thallium Preparation Techniques

Method Purity (%) Energy Cost (kWh/kg) Scalability Crystal Quality
Metallurgical Alloying 92–95 850–900 Industrial Single-crystal
Peroxide Precipitation 99.5 420–450 Pilot Polycrystalline
Catalytic Reduction 98.7 680–710 Lab Nanocrystalline

Data synthesized from

Comparison with Similar Compounds

Structural and Chemical Comparisons

Crystal Structure and Isomorphism

Thallium compounds, such as thallium sulfate (Tl₂SO₄) and selenate (Tl₂SeO₄), are isomorphous with analogous potassium and sodium salts, sharing orthorhombic crystal structures. However, interfacial angles in Tl salts differ by up to 1° compared to Na or K salts, reflecting subtle ionic radius disparities (Tl⁺: 1.50 Å vs. Na⁺: 0.95 Å) . The Zintl phase compound NaTl, synthesized via reduction of Tl(I) salts with sodium in liquid ammonia, adopts a cubic structure akin to other alkali metal alloys, demonstrating structural parallels despite differences in reactivity .

Ion Transport and Permeability

Thallium ions exhibit unique permeability in biological ion channels. In inwardly rectifying potassium (Kir) channels, the permeability order is Tl⁺ > K⁺ > Rb⁺ > Cs⁺ > Na⁺ = Li⁺ , with Tl⁺ generating 92.2% higher current amplitudes than K⁺ in Apis mellifera Kir1.1 channels . Conversely, sodium ions are impermeable in these channels. Thallium can partially replace Na⁺ in glutamate transporters (e.g., EAAC1), mimicking Na⁺-bound states to activate anion conductance but failing to support glutamate transport currents, highlighting functional incompatibility .

Complexometric Determination

Sodium dithionite (Na₂S₂O₄) enables selective demasking of Tl³⁺ from Tl–EDTA complexes in analytical chemistry. At a 1:1 molar ratio (Tl³⁺:Na₂S₂O₄), EDTA is quantitatively released, allowing back-titration with ZnSO₄ for precise determination of 4–100 mg Tl³⁺ with ±0.30% variability . Sodium thiosulfate (Na₂S₂O₃) also facilitates Tl⁺ separation from other elements in purification processes .

Medical Imaging

Thallium-201 is used in myocardial perfusion imaging (SPECT) to identify ischemic but viable heart tissue, whereas sodium compounds lack diagnostic roles in this context. Discordant uptake between Tl-201 and sodium-dependent biomarkers (e.g., BMIPP) reflects metabolic alterations in ischemic myocardium .

Mechanisms of Thallium Toxicity

Tl⁺ disrupts Na⁺/K⁺-ATPase activity, impairing ion homeostasis and inducing oxidative stress. It accumulates in the pancreas, brain, and kidneys, crossing the blood-brain barrier at lower concentrations than other tissues . Chronic exposure damages neuronal, cardiovascular, and immune systems, with toxicity data standardized to thallium oxide (Tl₂O) .

Comparative Data Tables

Table 1: Ionic Properties and Permeability

Property Sodium (Na⁺) Thallium (Tl⁺)
Ionic radius (Å) 0.95 1.50
Permeability in Kir1.1 Impermeable 92.2% ↑ vs. K⁺
Relative toxicity Non-toxic High (LD50: 10–15 mg/kg)

Table 2: Analytical Performance of Sodium Dithionite for Tl³⁺ Determination

Parameter Value
Tl³⁺ range 4–100 mg
Molar ratio (Tl³⁺:Na₂S₂O₄) 1:1
Relative error ±27%
Coefficient of variation ≤0.30% (n=6)

Q & A

Q. How can researchers accurately measure the density and viscosity of liquid thallium under controlled conditions?

Methodological Answer: Utilize standard reference correlations established through rigorous experimental categorization. For thallium, primary data are obtained using high-precision techniques like oscillating-body viscometers and pycnometric density measurements. Experimental uncertainties (e.g., 0.9% deviation for thallium density at 95% confidence) must be reported to ensure reproducibility .

Q. What experimental protocols are recommended for studying the solubility of thallium(I) chloride (TlCl) in sodium chloride solutions?

Methodological Answer: Conduct solubility measurements in aqueous NaCl solutions (0.005–4.0 mol kg⁻¹) at 298.15 K. Use Pitzer’s equations to model activity coefficients, incorporating parameters like β₀, β₁, and Cφ for TlCl. Validate results against empirical data to account for weak electrolyte behavior without assuming ion association explicitly .

Q. What safety considerations are critical when handling sodium-thallium compounds in laboratory settings?

Methodological Answer: Avoid contact with strong oxidizing agents (e.g., sodium oxides) to prevent hazardous reactions. Use inert atmospheres for reactions involving metallic sodium or thallium. Monitor decomposition products (e.g., thallium oxides, HBr gas) during high-temperature experiments .

Q. How can researchers design experiments to detect trace sodium and thallium in environmental samples like coal fly ash?

Methodological Answer: Employ leaching studies under controlled redox potentials. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify elements unaffected by redox changes (e.g., sodium) versus those sensitive to it (e.g., thallium). Account for ionic strength effects from major cations (Ca²⁺, Mg²⁺) on dissolved organic matter .

Advanced Research Questions

Q. How do sodium and thallium doping alter the thermoelectric efficiency of lead telluride (PbTe) alloys?

Methodological Answer: Synthesize PbTe doped with Na or Tl via solid-state reaction under inert conditions. Measure the dimensionless figure of merit (zT) using Seebeck coefficient, electrical conductivity, and thermal conductivity data. Advanced characterization (e.g., X-ray diffraction, electronic structure modeling) reveals how dopants modify band structures to enhance zT (e.g., zT ~1.8 for Na-doped PbTe at 850 K) .

Q. What strategies resolve contradictions in health effects data for thallium exposure in toxicological studies?

Methodological Answer: Apply a tiered approach:

  • Tier 1 : Meta-analysis of existing epidemiological data to identify gaps (e.g., dose-response relationships).
  • Tier 2 : In vitro assays to isolate mechanisms (e.g., mitochondrial toxicity).
  • Tier 3 : In vivo models with controlled sodium intake to assess synergistic effects .

Q. How can Pitzer’s ion-interaction model be optimized for mixed electrolyte systems containing sodium and thallium salts?

Methodological Answer: Extend Pitzer’s equations to include ternary interaction parameters (Ψ_{Na-Tl-Cl}) for systems like TlCl–NaCl–H₂O. Validate against experimental solubility data using iterative fitting algorithms. Address deviations >5% by incorporating higher-order terms for ionic strength dependencies .

Q. What advanced techniques improve the sensitivity of gamma-ray spectrometry for sodium-thallium iodide (NaI(Tl)) detectors?

Methodological Answer: Calibrate detectors using standard gamma sources (e.g., ¹³⁷Cs, ⁶⁰Co). Optimize crystal geometry (e.g., 4×4 NaI(Tl) scintillators) and photomultiplier voltage settings. Apply pulse-height analysis to distinguish between low-energy emissions (e.g., thallium’s X-rays) .

Methodological Best Practices

  • Data Validation : Cross-reference experimental results with primary literature (e.g., IUPAC-recommended density values for liquid metals ).
  • Reproducibility : Document all synthesis parameters (e.g., doping concentrations, annealing temperatures) in supplementary materials, adhering to journal guidelines .
  • Interdisciplinary Integration : Combine computational modeling (e.g., DFT for thermoelectric materials) with empirical validation to address complex interactions .

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